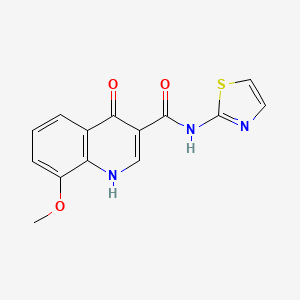![molecular formula C21H19N3O3S B12181330 N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide](/img/structure/B12181330.png)
N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a pyridazinone core, a methylsulfanyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core. The process may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methylsulfanyl group, often using methylthiol and a suitable catalyst.
Acetylation: The final step involves the acetylation of the phenyl ring, which can be carried out using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving pyridazinone derivatives.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridazinone core suggests potential interactions with biological macromolecules, while the methylsulfanyl group could influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(((4-methylphenyl)sulfonyl)amino)phenyl)acetamide
- N-[4-({[3-(methylsulfanyl)phenyl]amino}methyl)phenyl]acetamide
Comparison
Compared to similar compounds, N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide stands out due to its unique combination of a pyridazinone core and a methylsulfanyl group. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C21H19N3O3S |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
N-[4-[2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C21H19N3O3S/c1-14(25)22-17-7-3-16(4-8-17)20(26)13-24-21(27)12-11-19(23-24)15-5-9-18(28-2)10-6-15/h3-12H,13H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
GELHJINEMZXQCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B12181252.png)
![N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12181259.png)
acetate](/img/structure/B12181261.png)
![(2E)-3-(furan-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B12181268.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methoxybenzamide](/img/structure/B12181272.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-7-methoxy-4-phenylquinoline](/img/structure/B12181278.png)


![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12181295.png)

![6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12181302.png)
![3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one](/img/structure/B12181305.png)

![N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12181321.png)
